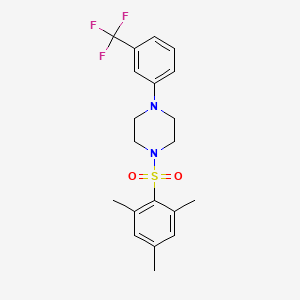

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a mesitylsulfonyl group and a trifluoromethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves the reaction of mesitylsulfonyl chloride with 4-(3-(trifluoromethyl)phenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mesitylsulfonyl group yields sulfone derivatives, while reduction of the trifluoromethyl group results in difluoromethyl or monofluoromethyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structure, featuring a piperazine ring with mesitylsulfonyl and trifluoromethyl substitutions, enhances its solubility and stability, making it a candidate for drug development. Its potential applications include:

- Receptor Modulation : 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is studied for its ability to modulate various receptors and enzymes, which could lead to therapeutic applications in treating conditions like cancer and neurological disorders.

- Anticancer Activity : Similar compounds have shown efficacy against colon cancer cell lines, suggesting that this compound may also exhibit selective cytotoxicity against cancer cells .

Organic Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique properties allow for:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex chemical entities, which may have diverse biological activities or serve as intermediates in drug development.

- Structure-Activity Relationship Studies : The presence of the trifluoromethyl group allows researchers to investigate the effects of electronic properties on biological activity, facilitating the design of more potent analogs.

Biochemical Research

In biochemical contexts, this compound has been evaluated for:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to novel treatments for metabolic disorders .

- Nuclear Magnetic Resonance (NMR) Studies : The compound's unique substitutions provide opportunities for NMR labeling studies, enhancing our understanding of protein interactions and dynamics.

Case Study 1: Anticancer Properties

A study evaluated the effects of various piperazine derivatives on colon cancer cell lines. The results indicated that modifications in the sulfonyl and phenyl groups significantly impacted cytotoxic activity, highlighting the importance of structural variations in therapeutic efficacy .

Case Study 2: Receptor Modulation

In another investigation, compounds similar to this compound were tested for their ability to modulate neurotransmitter receptors. The findings suggested potential anxiolytic effects at certain dosages, warranting further exploration into its use for anxiety disorders .

Summary Table of Structural Features and Applications

| Compound Name | Structural Features | Unique Aspects | Applications |

|---|---|---|---|

| This compound | Piperazine ring with mesitylsulfonyl and trifluoromethyl substitutions | Enhanced solubility and stability | Medicinal chemistry, organic synthesis |

| 1-(Trifluoromethyl)-4-piperidone | Trifluoromethyl and piperidine | Lacks sulfonamide functionality | Anticancer research |

| 1-(Phenylsulfonyl)-4-piperidine | Phenylsulfonyl group | Different electronic properties due to phenyl substitution | Enzyme inhibition studies |

Mécanisme D'action

The mechanism of action of 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes or receptors, modulating their activity. The mesitylsulfonyl group may also play a role in stabilizing the compound’s interaction with its target.

Comparaison Avec Des Composés Similaires

1-(3-(Trifluoromethyl)phenyl)piperazine: A piperazine derivative with similar structural features but lacking the mesitylsulfonyl group.

Mesitylsulfonyl Chloride: A precursor in the synthesis of the target compound, used for introducing the mesitylsulfonyl group.

Trifluoromethylphenyl Derivatives: Compounds containing the trifluoromethylphenyl group, which share some chemical properties with the target compound.

Uniqueness: 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unique due to the presence of both the mesitylsulfonyl and trifluoromethylphenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a mesitylsulfonyl group and a trifluoromethylphenyl moiety. Its chemical formula is C14H16F3N2O2S, with a molar mass of approximately 350.35 g/mol. The presence of the trifluoromethyl group is significant as it often enhances lipophilicity and biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Serotonergic Activity : Compounds like 1-(4-(trifluoromethyl)phenyl)piperazine have been identified as serotonergic releasing agents, influencing serotonin pathways which are crucial in mood regulation and anxiety disorders .

- Antiviral Properties : Recent studies have shown that piperazine derivatives can act as plant immune activators against viral pathogens such as tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). This suggests potential applications in agricultural biotechnology .

Antiviral Activity

A series of studies have evaluated the antiviral efficacy of piperazine derivatives, including those structurally related to this compound. For instance, derivatives were tested for their protective and curative activities against TMV and CMV:

-

Table 1 : Antiviral Efficacy Against TMV

Compound EC50 (μg/mL) Curative Activity (%) A16 18.4 87.0 A17 20.2 79.1 NNM 50.2 74.5 -

Table 2 : Antiviral Efficacy Against CMV

Compound EC50 (μg/mL) Protective Activity (%) A16 347.8 47.8 A3 - 61.0 NNM 359.6 44.2

These findings suggest that compounds derived from piperazine can significantly enhance plant resistance against viral infections by inducing the activity of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO) .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity demonstrated by related piperazine derivatives. Studies have shown that certain modifications to the piperazine structure can lead to enhanced anticonvulsant properties, indicating a potential therapeutic application in seizure management .

Case Studies

Several case studies highlight the biological implications of piperazine derivatives:

- Case Study on Plant Virus Resistance : A study evaluated the effectiveness of various piperazine derivatives in inducing systemic acquired resistance (SAR) in plants infected with TMV. Results indicated that compounds significantly increased the activities of key defense enzymes, thereby improving plant health and yield.

- Clinical Evaluation for Neurological Disorders : Clinical trials involving related piperazine compounds have shown promise in managing conditions such as anxiety and depression through modulation of serotonergic pathways .

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O2S/c1-14-11-15(2)19(16(3)12-14)28(26,27)25-9-7-24(8-10-25)18-6-4-5-17(13-18)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTOHYYKBCANGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.